

2,5-Dichlorophenylhydrazine hydrochloride solubility data

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,5-Dichlorophenylhydrazine
hydrochloride

Cat. No.: B1587539

[Get Quote](#)

An In-Depth Technical Guide to the Solubility of **2,5-Dichlorophenylhydrazine Hydrochloride**

Authored by a Senior Application Scientist

Foreword: This guide is designed for researchers, scientists, and professionals in drug development. It moves beyond a simple data sheet to provide a comprehensive understanding of the solubility characteristics of **2,5-Dichlorophenylhydrazine hydrochloride**. Recognizing that publicly available quantitative data is limited, this document provides the foundational knowledge and robust experimental protocols necessary for you to determine solubility in your specific systems, thereby ensuring the success of your research and development endeavors.

Introduction: The Significance of 2,5-Dichlorophenylhydrazine Hydrochloride

2,5-Dichlorophenylhydrazine hydrochloride (CAS No: 50709-35-8) is an aromatic hydrazine derivative that serves as a vital building block in organic synthesis.^[1] Its utility spans the creation of complex heterocyclic compounds, including indole derivatives via the Fischer indole synthesis, which are prevalent scaffolds in many pharmaceutical agents.

The solubility of this reagent is a paramount physical property that dictates its handling, reaction kinetics, purification strategy, and potential formulation pathways. A thorough understanding of its solubility profile is not merely academic; it is a critical prerequisite for

efficient process development, reaction optimization, and achieving high-purity target molecules. This guide provides a detailed exploration of its known solubility characteristics and a practical framework for its empirical determination.

Core Physicochemical Properties

A baseline understanding of the compound's physical and chemical properties is essential before delving into its solubility. These properties, summarized below, provide context for its expected behavior in various solvent systems.

Property	Value	Source(s)
CAS Number	50709-35-8	[2][3]
Molecular Formula	C ₆ H ₇ Cl ₃ N ₂	[3][4]
Molecular Weight	213.49 g/mol	[2][3]
Appearance	Off-white to light yellow crystalline solid/powder	[1][4]
Melting Point	208 °C (decomposes)	[2][5]
Purity (Typical)	≥98%	[2]

Solubility Profile: A Qualitative and Predictive Overview

Direct quantitative solubility data (e.g., in mg/mL or mol/L) for **2,5-Dichlorophenylhydrazine hydrochloride** is not extensively documented in publicly accessible literature. However, based on its chemical structure and data from analogous compounds, a reliable qualitative and predictive profile can be established.

General Solubility Characteristics

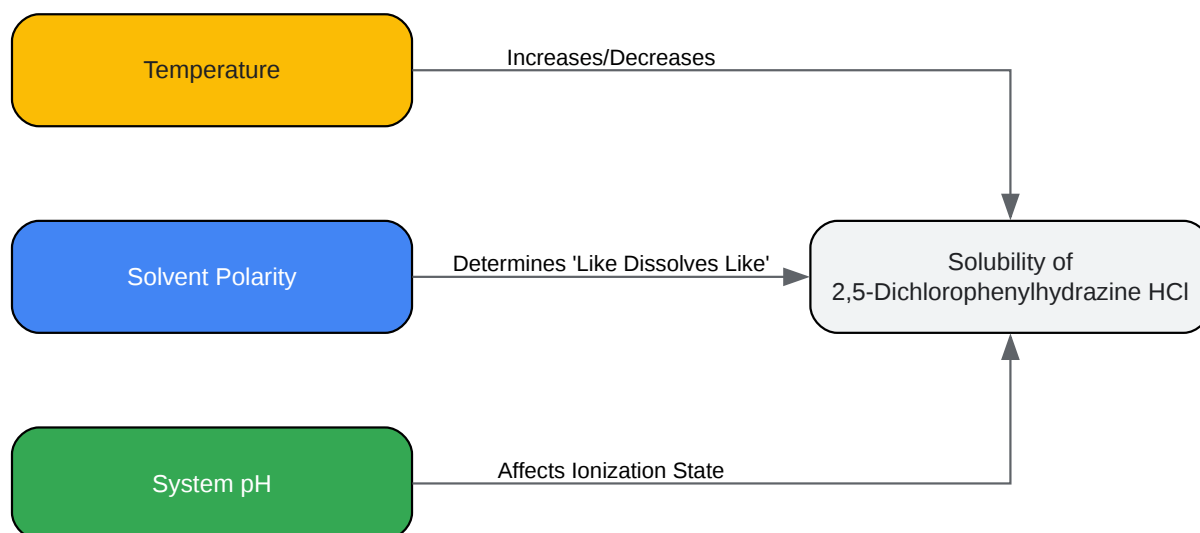
The molecule's structure—a polar hydrazine hydrochloride salt attached to a non-polar dichlorinated aromatic ring—results in a distinct solubility pattern:

- **Solubility in Organic Solvents:** The compound is generally soluble in moderately polar organic solvents.^[6] The presence of the dichlorophenyl group enhances its affinity for organic media. Solvents such as ethanol, methanol, and dichloromethane are effective at dissolving this compound.^[6]
- **Insolubility in Water:** Despite being a hydrochloride salt, the hydrophobic nature of the dichlorinated aromatic ring leads to low solubility in aqueous environments.^[6]

Factors Influencing Solubility

The solubility of **2,5-Dichlorophenylhydrazine hydrochloride** is not a static value but is influenced by several environmental factors. Understanding these variables is key to manipulating and controlling the compound in solution.

- **Temperature:** For most solid-solute systems, solubility increases with temperature. Elevated temperatures can be used to create supersaturated solutions, which is a fundamental principle for purification via recrystallization.^[6]
- **Solvent Polarity:** The principle of "like dissolves like" is central. The choice of solvent is critical; solubility will be highest in solvents that can effectively solvate both the ionic hydrochloride portion and the non-polar aromatic ring.^[6]
- **pH:** As a hydrazine derivative and a hydrochloride salt, the compound's state of ionization is pH-dependent. In highly acidic or basic conditions, its stability and solubility can be altered due to potential chemical reactions or shifts in the protonation equilibrium.^[6]



[Click to download full resolution via product page](#)

Caption: Key environmental factors influencing the solubility of the target compound.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To address the absence of quantitative data, this section provides a robust, self-validating protocol based on the equilibrium shake-flask method, a gold standard for thermodynamic solubility measurement.^[7]

Rationale and Causality

The objective is to create a saturated solution where the dissolved solute is in equilibrium with the undissolved solid. This ensures the measured concentration represents the maximum solubility at that specific temperature. Agitation facilitates this equilibrium, filtration removes confounding solid particles, and a precise analytical method quantifies the result.

Materials and Equipment

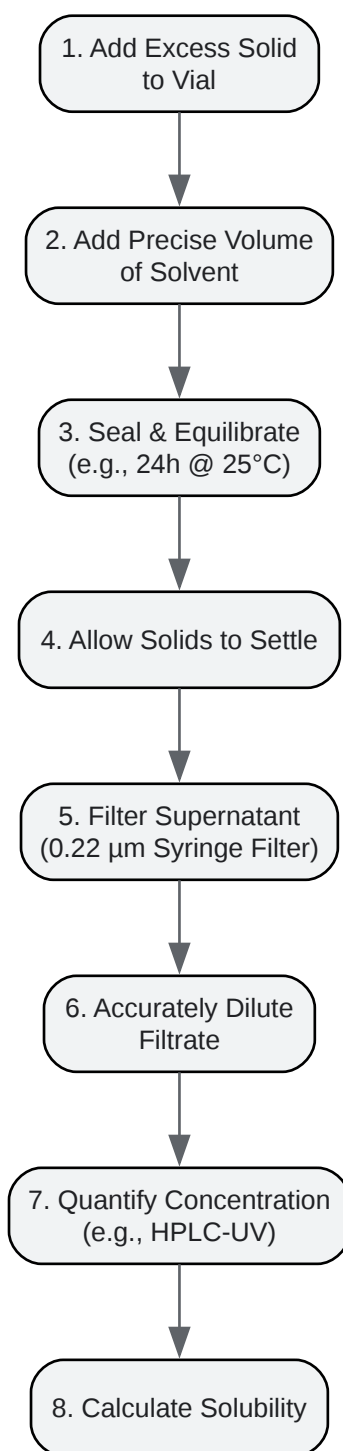
- High-purity **2,5-Dichlorophenylhydrazine hydrochloride**
- High-purity organic solvents of choice (e.g., methanol, ethanol, acetonitrile)

- Temperature-controlled orbital shaker or water bath
- Analytical balance
- Scintillation vials or flasks with screw caps
- Volumetric flasks and pipettes
- Syringe filters (0.22 μm PTFE or equivalent solvent-resistant membrane)
- HPLC-UV or UV-Vis spectrophotometer for quantification

Step-by-Step Methodology

- Preparation: Add an excess amount of **2,5-Dichlorophenylhydrazine hydrochloride** to several vials. "Excess" is critical and means enough solid remains undissolved at the end of the experiment.
- Solvent Addition: Accurately pipette a precise volume (e.g., 5.0 mL) of the chosen organic solvent into each vial.
- Sealing: Tightly seal the vials to prevent any solvent evaporation, which would artificially inflate the calculated solubility.
- Equilibration: Place the vials in the temperature-controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a period sufficient to reach equilibrium, typically 24 to 72 hours. A preliminary time-course study can determine the optimal duration. [\[7\]](#)
- Phase Separation: Allow the vials to stand quiescently at the set temperature for at least 2 hours to let undissolved solids settle.
- Sample Extraction: Carefully draw a supernatant aliquot using a syringe. Avoid disturbing the solid material at the bottom.
- Filtration: Immediately filter the aliquot through a 0.22 μm syringe filter into a clean vial. This step is crucial to remove any fine particulates that would lead to an overestimation of solubility.

- Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
- Quantification: Analyze the diluted sample using a pre-validated analytical method (see Section 5) to determine the concentration.
- Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at that temperature.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Analytical Quantification: A Protocol for HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is a highly specific and reliable technique for quantifying the concentration of dissolved **2,5-Dichlorophenylhydrazine hydrochloride**.^{[8][9][10]}

Generalized HPLC-UV Method

This protocol serves as a starting point for method development.

- Instrumentation: Standard HPLC system with a UV-Vis detector.
- Column: C18 reverse-phase column (e.g., Inertsil ODS-3V, 250 x 4.6 mm, 5 μ m).^[11]
- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer pH 2.5) and an organic modifier (e.g., acetonitrile or methanol).^[11] A gradient or isocratic elution can be developed.
- Flow Rate: 1.0 mL/min.^[11]
- Column Temperature: 30 °C.^[11]
- Injection Volume: 10 μ L.^[11]
- Detection Wavelength: Determined by scanning a dilute solution of the compound to find its absorbance maximum (λ -max), likely in the 230-280 nm range.

Calibration and Analysis

- Stock Solution: Prepare a stock solution of **2,5-Dichlorophenylhydrazine hydrochloride** of known concentration in the chosen solvent.
- Calibration Standards: Create a series of calibration standards by performing serial dilutions of the stock solution.
- Calibration Curve: Inject the standards into the HPLC system and record the peak area for each concentration. Plot a graph of peak area versus concentration to generate a calibration curve. The curve should exhibit high linearity ($R^2 > 0.99$).
- Sample Analysis: Inject the diluted, filtered sample from the solubility experiment and record its peak area.

- **Concentration Determination:** Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.

Safety and Handling

2,5-Dichlorophenylhydrazine hydrochloride is a hazardous substance and must be handled with appropriate precautions.

- **Hazard Classification:** It is classified as causing severe skin burns and eye damage (H314). [2][12] The corresponding pictogram is GHS05 (Corrosion).[2]
- **Personal Protective Equipment (PPE):** Always wear protective gloves, chemical safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[12][13]
- **First Aid:** In case of skin contact, immediately remove contaminated clothing and rinse the skin with plenty of water.[12] For eye contact, rinse cautiously with water for several minutes. [12] In all cases of exposure, seek immediate medical attention.

Conclusion

This technical guide establishes that **2,5-Dichlorophenylhydrazine hydrochloride** is primarily soluble in moderately polar organic solvents and has low solubility in water. While specific quantitative solubility data remains elusive in public literature, this should not be a barrier to its effective use. The detailed experimental and analytical protocols provided herein empower researchers and drug development professionals to generate precise, reliable solubility data tailored to their specific solvent systems and conditions. This empirical approach, grounded in established scientific methodology, is the most trustworthy path to optimizing synthetic and purification processes involving this critical chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,5-Dichlorophenylhydrazine hydrochloride CAS#: 50709-35-8 [amp.chemicalbook.com]
- 2. 2,5-Dichlorophenylhydrazine hydrochloride | 50709-35-8 [sigmaaldrich.com]
- 3. (2,5-Dichlorophenyl)hydrazine monohydrochloride | C₆H₇Cl₃N₂ | CID 3084937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 50709-35-8 CAS MSDS (2,5-Dichlorophenylhydrazine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 2,5-Dichlorophenylhydrazine hydrochloride | 50709-35-8 [chemicalbook.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. benchchem.com [benchchem.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. benchchem.com [benchchem.com]
- 11. jddtonline.info [jddtonline.info]
- 12. Page loading... [wap.guidechem.com]
- 13. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [2,5-Dichlorophenylhydrazine hydrochloride solubility data]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1587539#2-5-dichlorophenylhydrazine-hydrochloride-solubility-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com